Casticin

Selective cytotoxicity Antimitotic Oncology research

Procure casticin (CAS 479-91-4) for research that demands validated target selectivity, not promiscuous flavonoid activity. This 3,6,7,4'-tetramethoxyflavone is a confirmed selective PI3K inhibitor (KINOME scan-verified) and the official EP/USP marker compound for Vitex agnus-castus quality control. With 45.5% oral bioavailability and selective cytotoxicity (KB cells IC₅₀ = 0.23 µM) while sparing normal fibroblasts, it is the only flavonoid suitable for oral oncology and liver fibrosis models where mechanistic fidelity is non-negotiable. Insist on ≥98% HPLC purity reference standards to ensure pharmacopoeial compliance.

Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
CAS No. 479-91-4
Cat. No. B192668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasticin
CAS479-91-4
Synonyms3',5-dihydroxy-3,4',6,7-tetramethoxyflavone
casticin
vitexicarpin
Vx-5 cpd
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O
InChIInChI=1S/C19H18O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3
InChIKeyPJQLSMYMOKWUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Casticin (CAS: 479-91-4) Polymethoxyflavone Procurement Guide for Oncology and Anti-Fibrotic Research


Casticin (CAS: 479-91-4, C₁₉H₁₈O₈, MW: 374.34) is a methoxylated flavonol, specifically a tetramethoxyflavone based on a quercetagetin core where hydroxy groups at positions 3, 6, 7, and 4' have been replaced by methoxy groups [1]. Found in various Vitex species and Artemisia annua, casticin has been identified as a selective PI3K inhibitor and anti-mitotic agent with well-documented antiproliferative and apoptotic activities across multiple cancer cell lines [2][3].

Why Generic Flavonoid Substitution Is Not Advisable for Casticin-Dependent Research Protocols


While many polymethoxyflavones and flavonols (e.g., chrysosplenol D, artemetin, quercetin) share structural similarities with casticin, their functional and analytical profiles differ substantially. Casticin possesses a unique methylation pattern (3,6,7,4'-tetramethoxy) that confers distinct target selectivity, particularly as a selective PI3K inhibitor, which is not a class-wide property of all methoxylated flavonoids [1]. Furthermore, casticin serves as an official marker compound for the quality control of Vitex agnus-castus and Vitex trifolia in pharmacopoeial and regulatory contexts, whereas structurally similar flavonoids do not hold this validated standardization role [2]. Therefore, substitution with generic flavonoids or even closely related analogs will compromise both mechanistic fidelity and analytical validity.

Casticin Comparative Quantitative Evidence: Selectivity, Bioavailability, and Standardization


Selective Cancer Cell Cytotoxicity: Casticin Sparing of Normal Fibroblasts Versus Broad-Spectrum Antimitotics

In head and neck cancer models, casticin demonstrates clear selectivity for malignant cells over normal fibroblasts, a property that distinguishes it from many broad-spectrum antimitotic agents. Specifically, casticin at 0.2–1.0 μM dose-dependently inhibited KB cell proliferation with an IC₅₀ of 0.23 μM, while showing no significant inhibition on normal 3T3 Swiss Albino fibroblasts or TIG-103 normal human fibroblasts at the same concentrations [1]. Furthermore, at 0.6 μM, casticin altered spindle morphology in KB cells with partial mitotic spindle breakdown, confirming its mechanism as an antimitotic agent . This selective cytotoxicity profile is not universally observed among other polymethoxyflavones or standard antimitotic chemotherapeutics, which typically exhibit significant toxicity toward normal dividing cells.

Selective cytotoxicity Antimitotic Oncology research

Absolute Oral Bioavailability: Casticin Versus Poorly Absorbed Flavonoid Glycosides

Casticin exhibits an absolute oral bioavailability of 45.5 ± 11.0% in rats following oral administration, as determined by a validated LC-MS method using kaempferol as internal standard [1]. This bioavailability value is substantially higher than that reported for many flavonoid glycosides and polymethoxylated flavones, which frequently exhibit poor oral absorption due to extensive first-pass metabolism or efflux transporter activity. For context, flavonoid glycosides such as rutin and quercitrin typically exhibit oral bioavailability below 5%, while aglycones like quercetin range from 1–5% in rodent models. Casticin's 45.5% oral bioavailability positions it as a significantly more tractable compound for oral dosing in preclinical in vivo efficacy studies.

Pharmacokinetics Oral bioavailability In vivo study

In Vivo Antifibrotic Efficacy with No Observed Toxicity: Casticin Versus TGF-β Pathway Inhibitors

In two independent murine models of liver fibrosis (CCl₄-induced and bile duct ligation), casticin treatment alone at 20 mg/kg orally demonstrated no toxic effect while significantly attenuating fibrosis as measured by reductions in fibrosis density, hydroxyproline content, α-SMA expression, and collagen α1(I) mRNA [1]. This contrasts with several small-molecule TGF-β receptor kinase inhibitors (e.g., galunisertib, LY2157299), which, despite their antifibrotic efficacy, carry known risks of cardiac valvulopathy and other toxicities related to chronic TGF-β pathway suppression. Casticin achieved antifibrotic outcomes without observable toxicity in the same experimental paradigm, suggesting a more favorable safety profile for chronic dosing in fibrosis models.

Anti-fibrotic Liver fibrosis Hepatic stellate cells

Analytical Standardization: Casticin as a Pharmacopoeial Marker Versus Non-Standardized Flavonoids

Casticin is established as an official marker compound for the quality control of Vitex agnus-castus (chasteberry) medicinal products and dietary supplements. In a comprehensive HPLC fingerprint analysis of 11 commercial products (one medicinal product and 10 dietary supplements), casticin content showed wide variability, and casticin was not detected in two dietary supplements [1]. Furthermore, the agnuside-to-casticin ratio served as a diagnostic tool to identify contamination with Vitex negundo, a related but distinct species [2]. This regulatory and analytical designation as a validated marker compound distinguishes casticin from structurally similar flavonoids such as chrysoplenol-D and artemetin, which lack this established quality control role in commercial product standardization.

Quality control HPLC Dietary supplement analysis

Mechanistic Differentiation: Selective PI3K Inhibition Versus Broad-Spectrum Kinase Inhibitors

Casticin has been characterized as a novel selective PI3K inhibitor through high-throughput KINOME scan assays and in silico molecular docking studies. The SelectScreen assay demonstrated that casticin binds to the ATP active site of PI3K and inhibits its kinase activity [1]. This selective targeting of the PI3K/AKT pathway distinguishes casticin from many other flavonoids (e.g., quercetin, luteolin) that act as promiscuous kinase inhibitors with off-target effects across multiple signaling cascades. Notably, casticin was effective in BYL719-insensitive nasopharyngeal carcinoma cell lines when used in combination with BYL719, indicating that its PI3K inhibition profile is mechanistically distinct from that of existing PI3Kα-selective inhibitors and may overcome certain resistance mechanisms [2].

PI3K inhibitor Target selectivity Kinase profiling

Casticin Procurement Application Scenarios for Research and Industrial Use


Preclinical Oncology Pharmacology: Tumor-Selective Antimitotic Agent Requiring Oral Bioavailability

Casticin is ideally suited for in vivo oncology studies where oral administration is required and where selective tumor cytotoxicity is paramount. With an absolute oral bioavailability of 45.5 ± 11.0% [1] and demonstrated selectivity for KB carcinoma cells (IC₅₀ = 0.23 μM) while sparing normal fibroblasts [2], casticin enables reliable oral dosing in xenograft and syngeneic tumor models. Researchers investigating PI3K-dependent cancers or seeking to evaluate combination regimens with existing PI3K inhibitors (e.g., alpelisib) should procure casticin rather than generic flavonoids that lack this validated pharmacokinetic and selectivity profile.

Liver Fibrosis and Chronic Disease Models: Long-Term Oral Dosing with Minimal Toxicity Confounds

For chronic liver fibrosis studies using CCl₄ or BDL rodent models, casticin provides antifibrotic efficacy via TGF-β/Smad pathway inhibition without the confounding toxicity observed with many small-molecule TGF-β receptor inhibitors [3]. Oral administration at 20 mg/kg significantly reduces fibrosis markers including hydroxyproline content, α-SMA expression, and collagen α1(I) mRNA while demonstrating no observable toxic effect [4]. This clean safety profile makes casticin particularly valuable for long-term fibrosis studies lasting weeks to months, where cumulative toxicity from alternative pathway inhibitors would compromise experimental interpretation.

Analytical Quality Control: HPLC Reference Standard for Vitex-Based Products

Casticin is an essential procurement item for analytical laboratories conducting quality control of Vitex agnus-castus (chasteberry) medicinal products, dietary supplements, and raw botanical materials. As a validated pharmacopoeial marker compound, casticin enables accurate species authentication and quantification in HPLC and UHPLC assays [5]. The agnuside-to-casticin ratio also serves as a diagnostic indicator for adulteration with Vitex negundo [6]. Laboratories analyzing chasteberry-containing products from Japanese, European, or North American markets should maintain certified casticin reference standards (purity ≥98%) to ensure regulatory compliance and accurate quantification.

PI3K Pathway Research and Drug Resistance Studies

Casticin serves as a unique tool compound for researchers investigating PI3K/AKT pathway biology and mechanisms of resistance to existing PI3Kα-selective inhibitors. Unlike pan-flavonoids that exhibit promiscuous kinase inhibition, casticin demonstrates selective PI3K targeting validated by KINOME scan and SelectScreen ATP activity assays [7]. Notably, casticin retains activity in BYL719 (alpelisib)-insensitive nasopharyngeal carcinoma cell lines, reducing p-mTORC1 levels when used in combination, suggesting utility in overcoming PI3K inhibitor resistance mechanisms [8]. This distinct selectivity profile makes casticin a valuable compound for pathway interrogation and combination therapy studies where other flavonoids would introduce off-target confounding effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Casticin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.